

Spectroscopic Profile of 2-Fluoro-5-propoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-propoxyphenylboronic acid

Cat. No.: B1340012

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Fluoro-5-propoxyphenylboronic acid** (CAS No: 863248-36-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The guide is intended to assist researchers in the identification, characterization, and quality control of **2-Fluoro-5-propoxyphenylboronic acid** and related molecules in a drug discovery and development context. Detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Chemical Structure and Properties

- IUPAC Name: (2-Fluoro-5-propoxyphenyl)boronic acid
- CAS Number: 863248-36-6[\[1\]](#)
- Chemical Formula: C₉H₁₂BFO₃[\[1\]](#)
- Molecular Weight: 198.00 g/mol

Property	Value
Purity	Typically ≥98%
Appearance	Solid
Storage	Room Temperature, under inert atmosphere

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Fluoro-5-propoxyphenylboronic acid**. These predictions are derived from the analysis of closely related compounds, including 2-fluorophenylboronic acid, 5-fluoro-2-methoxyphenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 2.1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.4	m	1H	Ar-H
~7.1-7.2	m	1H	Ar-H
~6.9-7.0	m	1H	Ar-H
~8.0	s (br)	2H	B(OH) ₂
~3.9	t	2H	-O-CH ₂ -CH ₂ -CH ₃
~1.7	sextet	2H	-O-CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	-O-CH ₂ -CH ₂ -CH ₃

Table 2.2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~158 (d, ${}^1\text{JCF} \approx 245$ Hz)	C-F
~155	C-O
~125	Ar-C
~118 (d, ${}^2\text{JCF} \approx 20$ Hz)	Ar-C
~115 (d, ${}^2\text{JCF} \approx 25$ Hz)	Ar-C
~114	Ar-C
~70	-O-CH ₂ -CH ₂ -CH ₃
~22	-O-CH ₂ -CH ₂ -CH ₃
~10	-O-CH ₂ -CH ₂ -CH ₃

Table 2.3: Predicted ${}^{19}\text{F}$ NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -115 to -125	m	Ar-F

Table 2.4: Predicted ${}^{11}\text{B}$ NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Characteristics	Assignment
~28-30	Broad singlet	B(OH) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.

Table 2.5: Predicted IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3300-3100	Strong, Broad	O-H stretch (B(OH) ₂)
~2970-2880	Medium	C-H stretch (alkyl)
~1610, 1500	Medium-Strong	C=C stretch (aromatic)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1180	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 2.6: Predicted Mass Spectrometry Data

m/z	Ion
198	[M] ⁺
180	[M-H ₂ O] ⁺
153	[M-C ₃ H ₇ O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to **2-Fluoro-5-propoxyphenylboronic acid**. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- ^1H NMR:
 - Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Typically, 16-64 scans are sufficient.
- ^{13}C NMR:
 - Acquire a proton-decoupled spectrum.
 - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- ^{19}F NMR:
 - Acquire a proton-decoupled spectrum.
 - A relaxation delay of 1-2 seconds is usually sufficient.
- ^{11}B NMR:
 - Use a boron-free probe or a probe with a quartz insert.
 - A one-pulse experiment with a 90° pulse angle and a short relaxation delay is typically used.

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

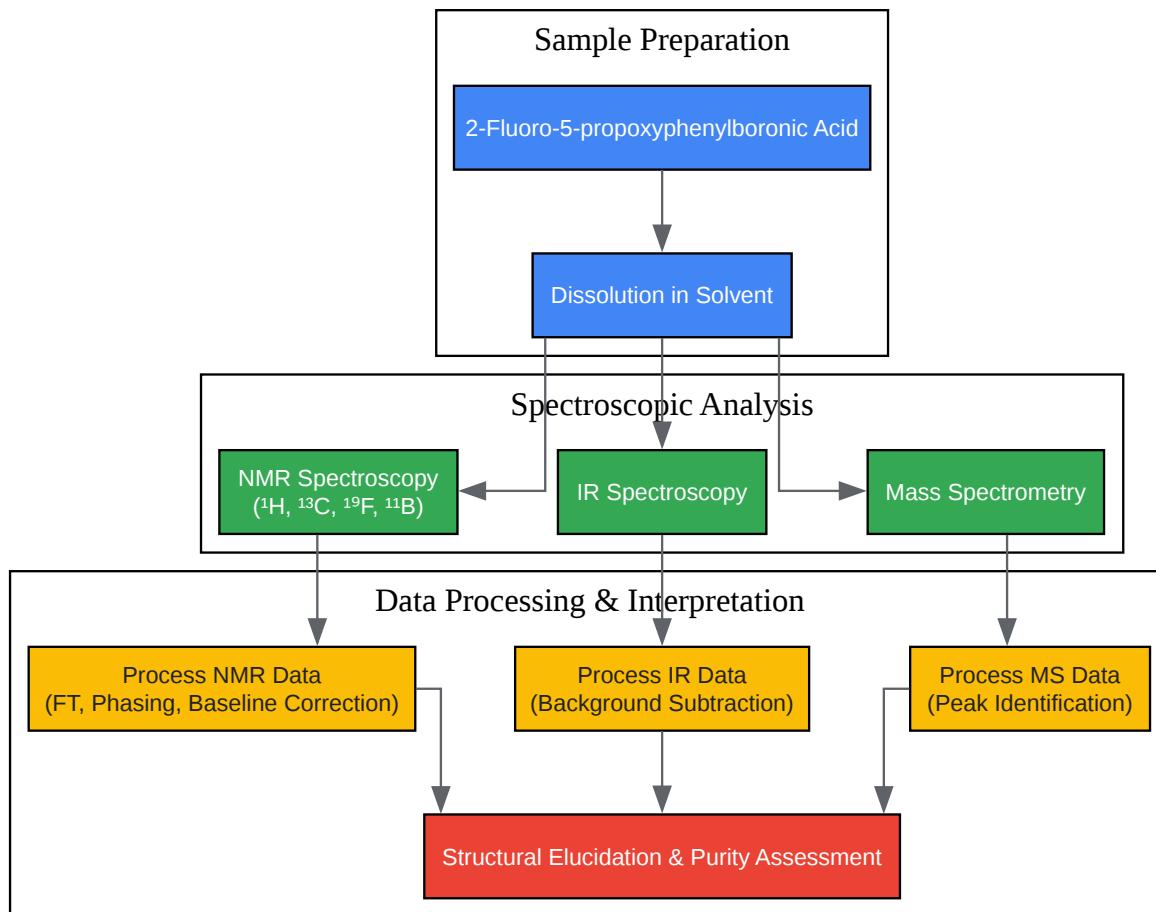
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into the ESI source.
 - Acquire spectra in both positive and negative ion modes.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

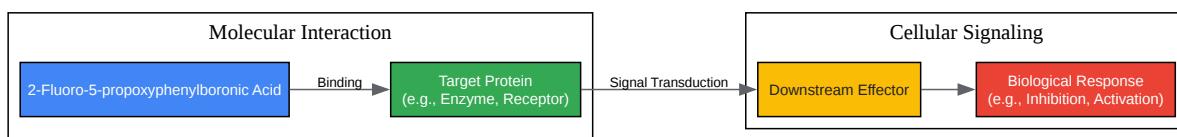
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where a boronic acid compound might be involved.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Conceptual signaling pathway involving a boronic acid compound.

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References

- 1. 2-Fluoro-5-propoxyphenylboronic acid - Lead Sciences [lead-sciences.com]
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